An In-Depth Technical Guide to 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 52600-53-0)
An In-Depth Technical Guide to 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 52600-53-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, identified by the CAS number 52600-53-0, represents a cornerstone heterocyclic compound with significant implications for synthetic and medicinal chemistry. Its unique structural arrangement, featuring a dihydropyridine core functionalized with acetyl, methyl, and cyano groups, imparts a versatile reactivity profile. This makes it a highly sought-after intermediate in the construction of a diverse array of bioactive molecules. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its established and potential applications in drug discovery and development, with a focus on its role in creating novel anti-inflammatory and antimicrobial agents.[1]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 52600-53-0 | |
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Off-white needles | |
| Melting Point | 233-235 °C | |
| Boiling Point | 359.4 °C at 760 mmHg | |
| Density | 1.25 g/cm³ |
Synthesis and Mechanistic Insights
The synthesis of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a critical aspect of its utility. While various methods can be envisioned for the construction of the dihydropyridine ring, a common and efficient approach involves a multicomponent reaction. A plausible and widely utilized synthetic strategy is the reaction of a β-ketoester or a related active methylene compound with an aldehyde and a nitrile-containing species.
A proposed synthetic pathway involves the condensation of acetylacetone with cyanoacetamide in the presence of a suitable base. The mechanism likely proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and dehydration to yield the dihydropyridine ring.
Caption: Plausible synthetic pathway for 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Detailed Experimental Protocol (Proposed):
This protocol is based on established methodologies for the synthesis of related dihydropyridine derivatives and serves as a robust starting point for optimization.
Materials:
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Acetylacetone
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Cyanoacetamide
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Piperidine (or another suitable base)
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Ethanol (or another suitable solvent)
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Hydrochloric acid (for workup)
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of acetylacetone and cyanoacetamide in ethanol.
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Add a catalytic amount of piperidine to the solution.
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Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Acidify the mixture with dilute hydrochloric acid to precipitate the product.
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Collect the solid product by vacuum filtration and wash with cold ethanol.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as off-white needles.
Self-Validation: The purity of the synthesized compound should be verified by determining its melting point and comparing it to the literature value. Further characterization by spectroscopic methods (NMR, IR, and MS) is essential to confirm the structure.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and quality control of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include:
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A strong absorption for the C≡N (nitrile) stretch.
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Strong absorptions for the C=O (acetyl and lactam) stretches.
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N-H stretching vibrations for the dihydropyridine ring.
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C-H stretching and bending vibrations for the methyl and acetyl groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will provide information on the number and types of protons and their connectivity. Expected signals would include singlets for the methyl and acetyl protons, and a signal for the vinyl proton on the dihydropyridine ring. The NH proton will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbons, the nitrile carbon, and the carbons of the dihydropyridine ring and the methyl and acetyl groups.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (176.17 g/mol ) and can provide information about its fragmentation pattern, further aiding in structural confirmation.
Applications in Drug Discovery and Development
The dihydropyridine scaffold is a "privileged structure" in medicinal chemistry, with numerous approved drugs containing this core moiety.[2] 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile serves as a versatile starting material for the synthesis of a wide range of biologically active compounds.
Anti-inflammatory Agents
Derivatives of dihydropyridines have shown significant promise as anti-inflammatory agents.[3] The mechanism of action for some dihydropyridine-based anti-inflammatory drugs is linked to their ability to modulate calcium channels, which play a crucial role in inflammatory signaling pathways. Furthermore, some dihydropyridines can induce the release of nitric oxide (NO) from the vascular endothelium, a molecule with complex roles in inflammation.[2] The anti-inflammatory effects of certain 1,4-dihydropyridine derivatives have been demonstrated to involve the reduction of pro-inflammatory mediators like nitric oxide and cytokines (e.g., TNF-α and IL-6), and the promotion of an anti-inflammatory macrophage phenotype.[4]
Caption: Potential mechanisms of anti-inflammatory action of dihydropyridine derivatives.
Antimicrobial Agents
The dihydropyridine scaffold has also been explored for the development of novel antimicrobial agents.[5] Derivatives have demonstrated activity against a range of bacteria, including both Gram-positive and Gram-negative strains.[5] One identified mechanism of action for certain dihydropyridine derivatives against Helicobacter pylori is the inhibition of the essential response regulator HsrA, which is crucial for the bacterium's survival.[6] This provides a promising avenue for the development of new antibiotics with novel targets, which is critical in the face of rising antimicrobial resistance. The antimicrobial activity of 1,4-dihydropyridine derivatives can be influenced by the nature of the substituents on the dihydropyridine ring.
Caption: A potential mechanism of antimicrobial action for dihydropyridine derivatives.
Other Therapeutic Areas
The versatility of the 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold extends beyond anti-inflammatory and antimicrobial applications. Its derivatives are being investigated for a range of other therapeutic uses, including treatments for neurological disorders.[1] The dihydropyridine core is famously associated with calcium channel blockers used in the management of hypertension.[7]
Future Perspectives and Conclusion
5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a molecule of significant interest to the scientific and drug development communities. Its straightforward synthesis and the amenability of its functional groups to further chemical modification make it an ideal scaffold for the generation of compound libraries for high-throughput screening. The established and emerging biological activities of dihydropyridine derivatives, particularly in the realms of inflammation and infectious diseases, underscore the continued importance of this compound as a key building block in the quest for novel therapeutics. Future research will undoubtedly focus on the synthesis of new derivatives with enhanced potency and selectivity, as well as a deeper investigation into their mechanisms of action to guide rational drug design.
References
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Chem-Impex International. 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. [Link]
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Finetech Industry Limited. 5-ACETYL-6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE. [Link]
- Nyapola, C., Zamisa, S. J., Omondi, B., & Njogu, E. M. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichloromethane hemisolvate.
- Krasovska, M. V., et al. (2022). 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Multicomponent Synthesis, Structure and Predicted Biological Activity. Molbank, 2022(3), M1437.
- Zarghi, A., & Arfaei, S. (2011). The expanding role of pyridine and dihydropyridine scaffolds in drug design. Scientia Pharmaceutica, 79(4), 775–804.
- González, J. C., et al. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers in Microbiology, 13, 888363.
- The Royal Society of Chemistry. (2023). S1 Copies of by 1H and 13C NMR spectra.
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ResearchGate. antimicrobial activity of dihydropyridine derivatives against selected clinical isolates of Pseudomonas aeruginosa Strains Drugs. [Link]
- de Oliveira, R. J., et al. (2023). Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. Fundamental & Clinical Pharmacology, 37(4), 736–748.
- Olejníková, P., et al. (2015). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Molecules, 20(8), 13694–13713.
- Singh, R., & Kaur, H. (2018). Synthesis and anti-inflammatory activity of 1-4-dihydropyridines. Journal of Applied Pharmaceutical Science, 8(9), 074-081.
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Semantic Scholar. Dihydropyridines as Calcium Channel Blockers: An Overview. [Link]
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ResearchGate. Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. [Link]
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Taylor & Francis Online. Dihydropyridine – Knowledge and References. [Link]
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